molecular formula C10H9FN2O2 B13650530 Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate

Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate

Cat. No.: B13650530
M. Wt: 208.19 g/mol
InChI Key: IKKADSDONRCHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate (CAS 2089326-34-9) is a fluorinated indazole derivative of high interest in pharmaceutical and agrochemical research and development . This compound serves as a versatile and valuable synthetic building block, particularly in the construction of more complex molecules for drug discovery programs . The molecular formula is C 10 H 9 FN 2 O 2 and it has a molecular weight of 208.19 g/mol . Its structure incorporates two key functional groups: a methyl ester and a fluorine atom on the indazole ring system. The methyl ester is a common handle for further synthetic transformations, such as hydrolysis to carboxylic acids or amidation, allowing researchers to create a diverse library of derivatives . The presence of the fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making it a crucial modification in the design of potential active ingredients . This reagent is specifically employed as a key intermediate in organic synthesis and medicinal chemistry. It is widely used in the synthesis of compounds for screening as kinase inhibitors and in the development of targeted therapies . As a fluorinated scaffold, it is also highly relevant in the development of positron emission tomography (PET) tracers for diagnostic imaging . Researchers value this compound for its role in exploring structure-activity relationships (SAR) during the lead optimization phase of drug discovery. This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Please refer to the material safety data sheet (MSDS/SDS) for safe handling procedures. As a standard precaution, always use personal protective equipment, ensure adequate ventilation, and avoid breathing its dust or vapors .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

methyl 4-fluoro-1-methylindazole-6-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3

InChI Key

IKKADSDONRCHGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Annulation Reaction Starting from 2-fluoro-4-bromobenzaldehyde and Methylhydrazine

A prominent patented method uses 2-fluoro-4-bromobenzaldehyde and methylhydrazine as key starting materials to form the indazole ring system. The process includes:

  • Step 1: Ring Formation (Annulation)
    The aldehyde and methylhydrazine undergo a cyclization reaction to yield 6-bromo-1-methylindazole. This step is typically performed in the presence of a base such as triethylamine, potassium carbonate, or sodium bicarbonate. The reaction is carried out under mild conditions and achieves a high yield (up to 85%), making it suitable for scale-up.

  • Step 2: Methyl Formate Reaction (Carbonylation and Esterification)
    The 6-bromo-1-methylindazole intermediate is subjected to a carbonylation reaction using methyl formate under a carbon monoxide atmosphere (4.5–5.0 MPa) with a palladium catalyst such as [1,1'-bis(diphenylphosphine)ferrocene] palladium dichloride dichloromethane complex. The temperature is maintained between 100–110°C for 15–20 hours to form the methyl ester derivative.

  • Step 3: Hydrolysis
    The methyl ester is hydrolyzed under alkaline conditions (using sodium hydroxide) to yield the corresponding carboxylic acid if desired. The molar ratio of methyl ester to sodium hydroxide is approximately 1:0.9–1.

This method avoids the formation of positional isomers of the methyl group at N-1, which are problematic in other alkylation methods, thereby improving product purity and simplifying purification.

Reaction Conditions and Parameters

Step Key Reagents/Conditions Temperature (°C) Pressure (MPa) Time (h) Catalyst/Notes
Annulation 2-fluoro-4-bromobenzaldehyde + methylhydrazine + base Ambient to mild Atmospheric Several h Base: triethylamine, potassium carbonate, or NaHCO3
Methyl Formate Reaction 6-bromo-1-methylindazole + methyl formate + CO atmosphere 100–110 4.5–5.0 15–20 Pd catalyst: [1,1'-bis(diphenylphosphine)ferrocene]PdCl2·CH2Cl2
Hydrolysis Methyl ester + NaOH (alkaline) Ambient to mild Atmospheric Several h Molar ratio methyl ester:NaOH ~1:0.9–1

Purification and Challenges

  • The patented method highlights that direct synthesis of the 1-methyl-substituted indazole avoids isomer formation, which is a significant advantage for purification and industrial scalability.
  • However, methylation steps can introduce impurities that complicate product separation, requiring careful optimization of reaction conditions and purification protocols.
  • The final product is typically obtained as a solid with high purity (~98%) and is stable at room temperature.

Summary Table of Key Synthetic Routes

Method Starting Materials Key Features Advantages Limitations Reference
Annulation + Methyl Formate + Hydrolysis 2-fluoro-4-bromobenzaldehyde + methylhydrazine High yield (85%), avoids positional isomers, suitable for scale-up Mild conditions, industrial applicability Requires Pd catalyst, long reaction time
Silver(I)-Mediated Oxidative C–H Amination α-ketoester-derived hydrazones (general indazoles) Radical mechanism, broad substrate scope Efficient for diverse 1H-indazoles Not specifically demonstrated for this compound

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s fluorine atom and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate with structurally related indazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference
Methyl 4-fluoro-1H-indazole-6-carboxylate C₉H₇FN₂O₂ 194.16 F (4), COOCH₃ (6) Lacks 1-methyl group
Methyl 4-bromo-1H-indazole-6-carboxylate C₉H₇BrN₂O₂ 255.07 Br (4), COOCH₃ (6) Bromine substitution at 4-position
4-Fluoro-6-iodo-1H-indazole C₇H₄FIN₂ 262.02 F (4), I (6) Iodine substitution at 6-position
Methyl 3-bromo-1H-indazole-5-carboxylate C₉H₇BrN₂O₂ 255.07 Br (3), COOCH₃ (5) Bromine at 3-position, ester at 5
Methyl 4-methyl-1H-indazole-6-carboxylate C₁₀H₁₀N₂O₂ 190.20 CH₃ (4), COOCH₃ (6) Methyl at 4 instead of fluorine

Key Observations :

  • Substituent Effects: Halogen vs. Position of Ester Group: Shifting the ester from the 6- to 5-position (e.g., Methyl 3-bromo-1H-indazole-5-carboxylate) may influence electronic distribution and binding affinity in drug-receptor interactions . 1-Methyl Group: The presence of a methyl group at the 1-position (as in the target compound) could enhance steric hindrance, affecting metabolic stability compared to non-methylated analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Indazoles

Property This compound (Inferred) Methyl 4-fluoro-1H-indazole-6-carboxylate Methyl 4-bromo-1H-indazole-6-carboxylate
Molecular Weight (g/mol) ~208.18 194.16 255.07
LogP (Predicted) ~1.8 ~1.5 ~2.3
Solubility (Water) Low Low Very Low
Stability Stable under dry conditions Hygroscopic Light-sensitive

Biological Activity

Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, virology, and inflammation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is an indazole derivative characterized by the following structural features:

  • Fluorine Atom : Located at the 4-position, enhancing binding affinity.
  • Methyl Group : Positioned at the 1-position, contributing to lipophilicity.
  • Carboxylate Group : At the 6-position, crucial for interaction with biological targets.

The molecular formula is C10H8FN3O2C_{10}H_{8}FN_{3}O_{2}, with a molecular weight of approximately 223.19 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various kinases and other molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell cycle regulation and apoptosis, such as CHK1 and CHK2. This inhibition can lead to altered cell cycle progression and enhanced sensitivity to DNA-damaging agents.
  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially by disrupting viral replication pathways.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses through its action on specific signaling pathways .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description IC50 Values (if available)
Antitumor Activity Inhibits tumor growth in various cancer cell linesVaries by cell line
Antiviral Activity Disrupts viral replication mechanismsNot specified
Anti-inflammatory Modulates inflammatory pathwaysNot specified

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound:

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. For instance, in HCT116 colorectal cancer cells, the compound showed potent antiproliferative effects with IC50 values in the low micromolar range .
  • Mechanistic Insights : Research has elucidated that the compound’s interaction with kinases such as c-MET plays a critical role in its antitumor activity. Co-crystallization studies revealed that it binds effectively to the kinase domain, providing a structural basis for its inhibitory action .
  • Inflammation Modulation : In vitro assays indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Solubility : The compound is soluble in water, facilitating its use in biological assays.
  • Bioavailability : Preliminary data suggest good oral bioavailability; however, further studies are needed to confirm these findings.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Key steps include alkylation and carboxylation. For example, alkylation of the indazole core using sodium hexamethyldisilazane in tetrahydrofuran (THF) under reflux yields 44%, while saponification with NaOH achieves 53% . To optimize:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.
  • Purification : Chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity.

Q. How is the crystal structure of this compound determined?

Methodological Answer: X-ray crystallography with programs like SHELX is standard. Steps include:

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
  • Refinement : SHELXL refines positional and thermal parameters, achieving R-factors < 0.05 for high-resolution data .
  • Validation : Check for twinning or disorder using PLATON or similar tools.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coats, and fume hoods are mandatory due to potential irritancy (similar to chlorinated analogs) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water.

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. bromo) impact bioactivity?

Methodological Answer:

  • Synthetic analogs : Compare this compound with bromo/iodo derivatives (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate) .
  • Bioassays : Test inhibition of kinases or receptors (e.g., EGFR) using fluorescence polarization assays.
  • SAR analysis : Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while bulkier halogens may sterically hinder interactions.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model transition states for SNAr reactions.
  • Molecular dynamics : Simulate solvation effects in DMSO to assess leaving-group propensity (e.g., methoxy vs. fluoro) .
  • Docking studies : AutoDock Vina predicts binding poses in enzyme active sites, correlating with experimental IC50 values.

Q. How can spectroscopic contradictions (e.g., NMR vs. MS data) be resolved?

Methodological Answer:

  • NMR analysis : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • High-res MS : Confirm molecular ion ([M+H]+ = 223.06) with TOF-MS to distinguish from isobaric impurities.
  • Cross-validation : Compare with published data for analogs like Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate .

Q. What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate stabilization : Protect reactive groups (e.g., carboxylate) as tert-butyl esters.
  • Catalysis : Use Pd(OAc)2 for Suzuki couplings to introduce aryl groups.
  • Flow chemistry : Continuous processing reduces decomposition of heat-sensitive intermediates .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Metabolic profiling : Use liver microsomes to identify CYP450-mediated oxidation products.
  • Light sensitivity : Store in amber vials if UV-Vis shows absorbance < 400 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.